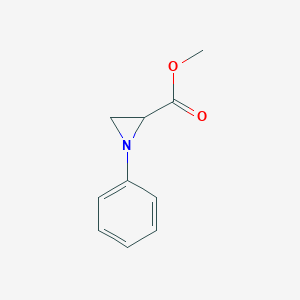
(R)-Methyl 1-phenylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 1-phenylaziridine-2-carboxylate is a chiral aziridine derivative, which is a three-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-phenylglycine methyl ester with a suitable aziridination reagent under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-Methyl 1-phenylaziridine-2-carboxylate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 1-phenylaziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
®-Methyl 1-phenylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-Methyl 1-phenylaziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 1-phenylaziridine-2-carboxylate: The enantiomer of the compound, which may have different biological activities.
1-Phenylaziridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.
N-Phenylaziridine: A simpler aziridine derivative without the carboxylate group.
Uniqueness
®-Methyl 1-phenylaziridine-2-carboxylate is unique due to its chiral nature and the presence of both an aziridine ring and a carboxylate group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
4916-14-7 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
methyl 1-phenylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-7-11(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
DDPHDRQDLJDMKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)
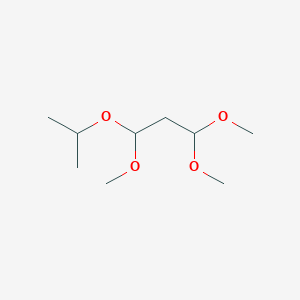
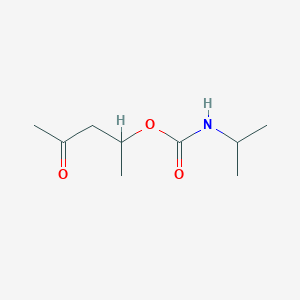
![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
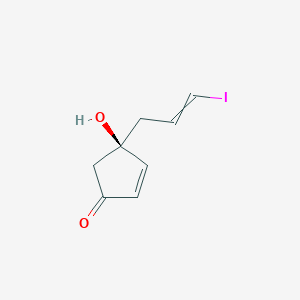
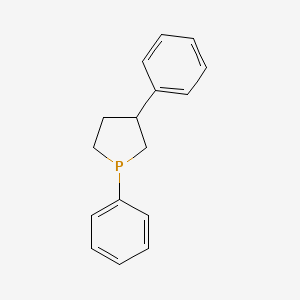
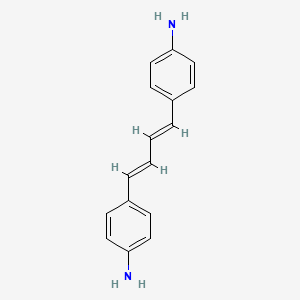
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
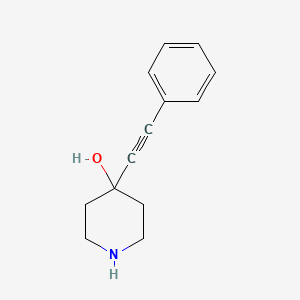
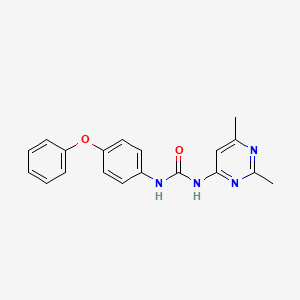
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
